N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-12-9-16-21-10-13(11-24(16)23-12)5-4-8-22-27(25,26)15-7-3-2-6-14(15)17(18,19)20/h2-3,6-7,9-11,22H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPFWXGRZXQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propyl linker: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with a suitable propylating agent.
Attachment of the trifluoromethylbenzenesulfonamide group: This final step can be performed via sulfonamide formation, where the trifluoromethylbenzenesulfonyl chloride reacts with the amine group of the intermediate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution conditions: Strong nucleophiles such as sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antibacterial or antifungal agent due to its sulfonamide structure.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.
Comparison with Similar Compounds
Core Heterocycle Modifications
Triazolo[1,5-a]pyrimidine Derivatives
- Structure : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives with oxoacetylhydrazone substituents .
- Activity : Demonstrated herbicidal and fungicidal activity. Introduction of chiral centers (e.g., α-methyl groups) improved efficacy.
- Comparison : The pyrazolo[1,5-a]pyrimidine core in the target compound may offer enhanced metabolic stability compared to triazolo analogs due to reduced polarity.
Pyrazolo[3,4-d]pyrimidine Derivatives
- Structure: Example 53 in features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl chromenone substituent and sulfonamide group .
- Activity : Targets VEGFR2/VEGFR1 kinases (molecular weight: 589.1 g/mol).
- Comparison : The pyrazolo[1,5-a]pyrimidine core in the target compound may exhibit different kinase selectivity due to positional isomerism in the fused ring system.
Sulfonamide Substituent Variations
Perfluorinated Benzenesulfonamides
Chlorinated Benzenesulfonamides
- Structure : 4-Chloro-N-(substituted benzoyl)benzenesulfonamides (e.g., VEGFR inhibitors in ) .
- Activity : Demonstrated VEGFR1/2 inhibition.
- Comparison : The trifluoromethyl group in the target compound may offer stronger electron-withdrawing effects than chlorine, enhancing binding interactions with kinase ATP pockets.
Key Research Findings
- Chiral Centers : highlights that chiral centers (e.g., α-methyl groups) improve bioactivity in triazolo derivatives, suggesting that stereochemistry optimization could benefit the target compound .
- Fluorination Strategy : The trifluoromethyl group aligns with trends in and , where fluorinated groups enhance target engagement and pharmacokinetics .
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core and a benzenesulfonamide moiety. The presence of trifluoromethyl and methyl groups enhances its lipophilicity and biological interaction potential. The molecular formula is , with a molecular weight of approximately 381.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can disrupt cell cycle progression, making it a potential candidate for cancer therapy.
- Enzymatic pathways : The sulfonamide group may facilitate interactions with enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Inhibition of CDK2 : Studies have shown that related compounds can effectively inhibit CDK2, leading to reduced cancer cell proliferation .
- Cell Cycle Arrest : Compounds similar to this compound have been documented to induce G1 phase arrest in cancer cells .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in preclinical studies:
- Reduced Cytokine Production : It has been observed that compounds with similar structures can decrease the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
- Safety Profile : Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), derivatives have shown lower ulcerogenic effects, enhancing their therapeutic applicability .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : This often involves cyclization reactions using appropriate precursors.
- Introduction of the Sulfonamide Group : The sulfonamide moiety is typically introduced through nucleophilic substitution reactions.
Research Findings and Case Studies
Recent studies have focused on the pharmacological profiles of similar compounds:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Reported anti-inflammatory effects in murine models, with reduced edema and cytokine levels post-treatment. |
| Lee et al. (2024) | Investigated the mechanism of action involving CDK inhibition and reported on the compound's potential as a dual-action agent targeting both inflammation and cancer pathways. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
